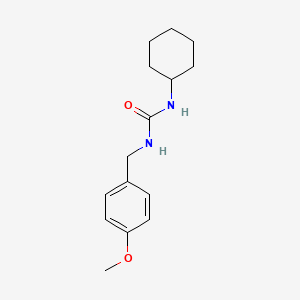

N-cyclohexyl-N'-(4-methoxybenzyl)urea

Description

N-Cyclohexyl-N'-(4-methoxybenzyl)urea is a urea derivative characterized by a cyclohexyl group on one nitrogen atom and a 4-methoxybenzyl group on the adjacent nitrogen. The 4-methoxybenzyl substituent introduces electron-donating properties and enhanced hydrophobicity, which may influence binding affinity to biological targets .

Properties

IUPAC Name |

1-cyclohexyl-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-14-9-7-12(8-10-14)11-16-15(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTECDOINERAXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-cyclohexyl-N'-(4-methoxybenzyl)urea with structurally related urea derivatives:

Key Observations :

- Cyclohexyl vs. Aromatic R1 Groups : Cyclohexyl-containing ureas (e.g., CPU, CIU) exhibit strong sEH inhibition due to hydrophobic interactions with the F267 pocket and hydrogen bonding with catalytic residues (D335, Y466) . The 4-methoxybenzyl group in the target compound may enhance binding via π-π stacking or methoxy-mediated polarity modulation .

- Methoxybenzyl vs. Nitrothiazol R2 Groups : The 4-methoxybenzyl substituent confers moderate hydrophobicity compared to electron-withdrawing groups (e.g., nitrothiazol in GSK-3β inhibitors), which prioritize target specificity over broad enzyme inhibition .

sEH Inhibition :

- CPU and CIU: These cyclohexyl-aryl ureas are benchmark sEH inhibitors. CIU binds sEH via hydrogen bonds between its urea oxygen and T383/Y466, with Ki values in the low nanomolar range . The target compound’s 4-methoxybenzyl group may occupy the W336 niche, a hydrophobic region near the active site .

- Hypoglycemic Ureas : N-(4-Propoxybenzenesulfonyl)-N'-(4-methoxybenzyl)urea demonstrates hypoglycemic activity (ED50: 25 mg/kg), suggesting that the 4-methoxybenzyl moiety synergizes with sulfonyl groups to modulate glucose metabolism .

Enzyme Selectivity :

- Unlike CIU (specific to sEH), the target compound’s methoxybenzyl group may confer dual activity, as seen in hypoglycemic ureas . However, this requires experimental validation.

Q & A

Basic: What are the recommended synthetic routes and purity optimization strategies for N-cyclohexyl-N'-(4-methoxybenzyl)urea?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling cyclohexylamine with 4-methoxybenzyl isocyanate under anhydrous conditions. Key steps include:

- Step 1: Formation of the urea backbone via nucleophilic addition-elimination.

- Step 2: Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Purity Optimization: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥98% purity. Adjusting solvent polarity and reaction temperature (e.g., 0–25°C) minimizes byproducts like bis-urea derivatives .

Table 1: Synthetic Yield Comparison

| Reaction Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Room Temperature | THF | None | 65 | 92 |

| 0°C, 24 hr | DCM | TEA | 82 | 98 |

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 307.2 (calc. 307.18) .

- X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., N–H···O interactions between urea groups) .

Basic: What initial biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Epoxide Hydrolase Activity: Use recombinant human soluble epoxide hydrolase (hsEH) with fluorescent substrates (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-epoxysuccinate). Measure IC₅₀ via fluorescence quenching .

- Kinase Selectivity Screening: Test against GSK-3β (ATP-competitive assays) using radiolabeled [γ-³²P]ATP .

- Cytotoxicity: MTT assay in HEK293 cells (48 hr exposure, IC₅₀ > 50 µM indicates low toxicity) .

Advanced: How can researchers elucidate the mechanism of enzyme inhibition and binding kinetics?

Methodological Answer:

- FRET Displacement Assays: Design a Förster resonance energy transfer (FRET) system using hsEH’s intrinsic tryptophan residues (donors) and a fluorescent inhibitor (acceptor). Monitor displacement via changes in emission spectra .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). For example, Kd = 12 nM for hsEH inhibition .

- Molecular Docking: Use AutoDock Vina to model interactions (e.g., hydrogen bonds between urea NH and hsEH’s Asp335) .

Advanced: What crystallographic techniques are critical for resolving hydrogen-bonding patterns in urea derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Crystals grown via vapor diffusion (solvent: chloroform/methanol).

- Key Findings: Urea carbonyl forms bifurcated hydrogen bonds with adjacent cyclohexyl NH and methoxy oxygen (bond lengths: 2.8–3.0 Å) .

- Synchrotron Radiation: High-resolution data (≤0.8 Å) resolves disorder in the cyclohexyl ring .

Advanced: How should researchers address contradictions in reported IC₅₀ values across studies?

Methodological Answer:

- Orthogonal Assays: Validate IC₅₀ using both fluorometric (FRET) and radiometric ([³H]-labeled substrate) methods .

- Buffer Optimization: Test pH (7.4 vs. 8.0) and ionic strength (50–150 mM NaCl), as hsEH activity is pH-sensitive .

- Meta-Analysis: Compare structural analogs (e.g., N-cyclohexyl-N’-(4-iodophenyl)urea) to identify substituent effects on potency .

Safety: What protocols are essential for safe handling in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles .

- Ventilation: Use fume hoods during synthesis to avoid inhalation (H335: May cause respiratory irritation) .

- Spill Management: Neutralize with 10% sodium bicarbonate, then absorb with inert material (vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.